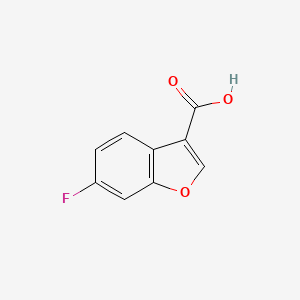

6-Fluoro-1-benzofuran-3-carboxylic acid

Descripción general

Descripción

6-Fluoro-1-benzofuran-3-carboxylic acid is an organic compound. It belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached at the 6th position of the benzofuran ring . It has been used as a reagent in the development of potent LFA-1/ICAM antagonist SAR 118 as an ophthalmic solution for treating dry eyes .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One approach involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the construction of two fused rings from nonaromatic precursors . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular formula of 6-Fluoro-1-benzofuran-3-carboxylic acid is C9H5FO3. It is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached at the 6th position of the benzofuran ring .Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds are diverse. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Physical And Chemical Properties Analysis

6-Fluoro-1-benzofuran-3-carboxylic acid is a yellow crystalline solid that is sparingly soluble in water but readily soluble in common organic solvents such as ethanol and acetone . Its molecular weight is 180.13 g/mol.Aplicaciones Científicas De Investigación

- Field : Medicinal Chemistry

- Application : The flavonoids and benzofurans have been identified as novel antioxidants .

- Methods : The 1,3-benzofuran derivatives have very similar antioxidant activities with EC 50 values of 8.57, 9.72, 8.27 and 10.59 mM, respectively .

- Results : These compounds have shown to have potent antioxidant activities .

- Field : Pharmacology

- Application : Benzofuran derivatives have shown potent antibacterial activity .

- Methods : The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .

- Results : These compounds have shown to have potent antibacterial activities .

Antioxidants

Antibacterial Agents

Anti-tumor Agents

- Field : Analytical Chemistry

- Application : Benzofuran derivatives are used in high-performance liquid chromatography detection .

- Methods : Specific methods of application or experimental procedures were not mentioned in the source .

- Results : The use of benzofuran derivatives in this field has improved the detection process .

- Field : Pharmaceutical Synthesis

- Application : Benzofuran derivatives are used as intermediates in the synthesis of various pharmaceutical compounds .

- Methods : Specific methods of application or experimental procedures were not mentioned in the source .

- Results : The use of benzofuran derivatives in this field has contributed to the development of various pharmaceutical compounds .

- Field : Therapeutic Research

- Application : Benzofuran derivatives are potential inhibitors of transglutaminases .

- Methods : Specific methods of application or experimental procedures were not mentioned in the source .

- Results : The use of benzofuran derivatives in this field has shown potential in inhibiting transglutaminases .

High-Performance Liquid Chromatography Detection

Pharmaceutical Intermediate Synthesis

Potential Inhibitor of Transglutaminases

- Field : Virology

- Application : Benzofuran derivatives are used in the preparation of piperidinylpyrimidine derivatives as inhibitors of HIV-1 LTR activation .

- Methods : Specific methods of application or experimental procedures were not mentioned in the source .

- Results : The use of benzofuran derivatives in this field has shown potential in inhibiting HIV-1 LTR activation .

- Field : Ophthalmology

- Application : Benzofuran derivatives are used in the development of LFA-1/ICAM antagonists SAR 118, a reagent for the treatment of dry eye syndrome .

- Methods : Specific methods of application or experimental procedures were not mentioned in the source .

- Results : The use of benzofuran derivatives in this field has shown potential in treating dry eye syndrome .

- Field : Virology

- Application : A recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Methods : Specific methods of application or experimental procedures were not mentioned in the source .

- Results : The use of benzofuran derivatives in this field has shown potential in treating hepatitis C .

Inhibitors of HIV-1 LTR Activation

Treatment of Dry Eye Syndrome

Anti-Hepatitis C Virus Activity

Safety And Hazards

Precautions must be taken when handling 6-Fluoro-1-benzofuran-3-carboxylic acid as it poses safety hazards such as skin and eye irritation, respiratory irritation, and toxicity if ingested . Proper safety protocols should be followed to minimize any risks associated with handling and exposure to the substance .

Direcciones Futuras

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, including the treatment of skin diseases such as cancer or psoriasis . Future research will likely continue to explore the synthesis, properties, and applications of these compounds .

Propiedades

IUPAC Name |

6-fluoro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVWVNCCIAXRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-benzofuran-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1378941.png)

![5-Boc-2,5-diazaspiro[3.5]nonane oxalate](/img/structure/B1378943.png)

![6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine](/img/structure/B1378944.png)

![5-Bromobenzo[B]thiophene-2-carbonitrile](/img/structure/B1378952.png)

![Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B1378959.png)